

AF568 NHS Ester: A Comprehensive Technical Guide for Bioconjugation

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Compound of Interest

Compound Name: AF568 NHS ester

Cat. No.: B14754393

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource for the effective use of **AF568 NHS ester** in bioconjugation. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible results. We will cover the fundamental properties, safety protocols, and detailed experimental workflows for this versatile fluorescent label.

Core Properties and Chemical Identity

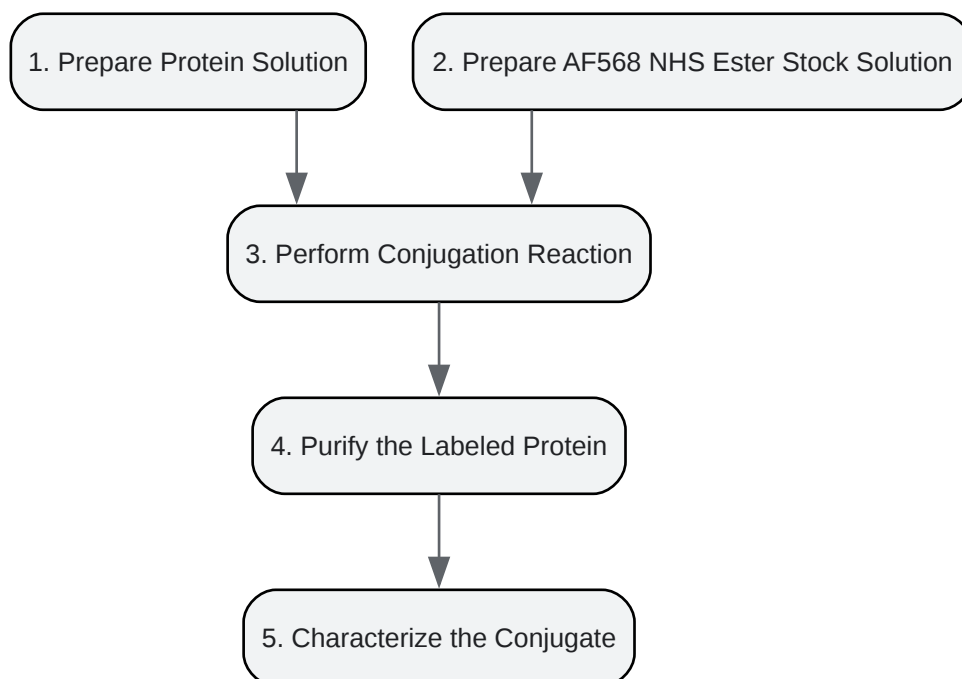
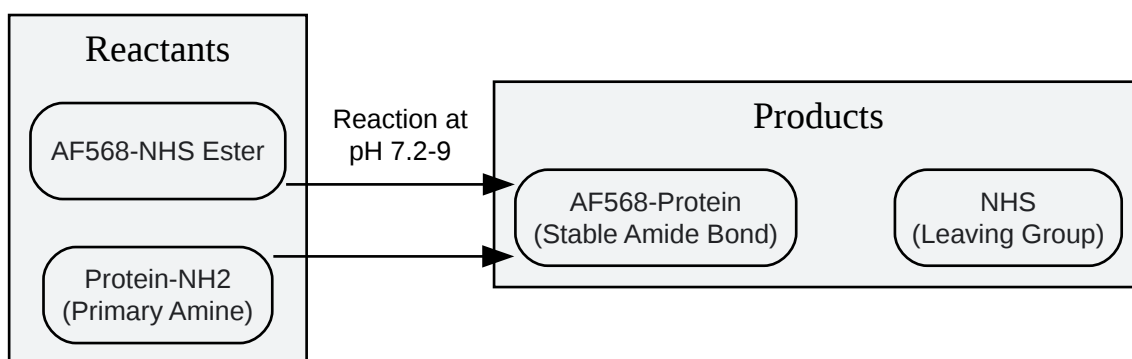
AF568 NHS ester, also known as Alexa Fluor™ 568 NHS Ester, is a bright, orange-fluorescent dye widely utilized for labeling primary amines in proteins, antibodies, and other biomolecules. [1] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for efficient and specific covalent attachment to primary amines (-NH₂) on lysine residues and the N-terminus of proteins, forming a stable amide bond. [2][3][4]

Property	Value
CAS Number	247145-38-6[5]
Molecular Weight	~791.8 g/mol [2][5][6]
Excitation Maximum	578 nm[3][6][7]
Emission Maximum	602-603 nm[1][3][6][7]
Extinction Coefficient	~88,000-91,000 cm ⁻¹ M ⁻¹ [6]
Appearance	Solid[2][5]
Solubility	DMSO, DMF[2][5]

The fluorophore is water-soluble and its fluorescence is pH-insensitive between pH 4 and 10, making it suitable for a wide range of biological applications.[2][5][8]

The Labeling Reaction: A Mechanistic Overview

The core of the labeling process is the reaction between the NHS ester and a primary amine, a classic example of nucleophilic acyl substitution.[9] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable amide bond.[9][10]



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